molecular formula C22H32N6O6 B12895259 Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate CAS No. 92736-12-4

Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate

Cat. No.: B12895259
CAS No.: 92736-12-4
M. Wt: 476.5 g/mol
InChI Key: LCRRLBLWHVDMPB-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is a complex organic compound characterized by its unique structure, which includes two diethyl ester groups, an octane chain, and two pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) typically involves multi-step organic reactions. One common method involves the reaction of diethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate with octane-1,8-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2’-[(1,1’-biphenyl)-4,4’-diylbis(azanediyl)]diacetate
  • N,N’-bis(2,6-dimethylphenyl)azanediyl

Uniqueness

Diethyl 2,2’-(octane-1,8-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is unique due to its specific structural features, such as the presence of an octane chain and two pyrimidine rings. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

92736-12-4

Molecular Formula

C22H32N6O6

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[8-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)amino]octylamino]-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H32N6O6/c1-3-33-19(31)15-13-25-21(27-17(15)29)23-11-9-7-5-6-8-10-12-24-22-26-14-16(18(30)28-22)20(32)34-4-2/h13-14H,3-12H2,1-2H3,(H2,23,25,27,29)(H2,24,26,28,30)

InChI Key

LCRRLBLWHVDMPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NCCCCCCCCNC2=NC=C(C(=O)N2)C(=O)OCC

Origin of Product

United States

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